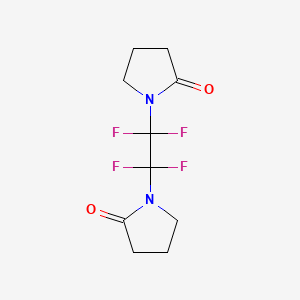
1,1'-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) is a synthetic organic compound characterized by the presence of tetrafluoroethane and pyrrolidinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) typically involves the reaction of 1,1,2,2-tetrafluoroethane with pyrrolidin-2-one under controlled conditions. The reaction is often catalyzed by specific catalysts to ensure high yield and purity. The process may involve steps such as:
Fluorination: Introduction of fluorine atoms to the ethane backbone.
Cyclization: Formation of the pyrrolidinone ring structure.
Coupling: Linking the tetrafluoroethane and pyrrolidinone units.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum efficiency. The process may also include purification steps to remove any by-products and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the substituent being introduced, but typically involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction may produce fluorinated alcohols.
Scientific Research Applications
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or antiviral agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Membrane Properties: Affecting the fluidity and permeability of cell membranes.
Comparison with Similar Compounds
Similar Compounds
1,1,2,2-Tetrafluoroethane: A related compound with similar fluorinated ethane structure but without the pyrrolidinone groups.
Pyrrolidin-2-one: The core structure of the compound, which can be modified to produce various derivatives.
Uniqueness
1,1’-(1,1,2,2-Tetrafluoroethane-1,2-diyl)di(pyrrolidin-2-one) is unique due to the combination of tetrafluoroethane and pyrrolidinone groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
143697-60-3 |
|---|---|
Molecular Formula |
C10H12F4N2O2 |
Molecular Weight |
268.21 g/mol |
IUPAC Name |
1-[1,1,2,2-tetrafluoro-2-(2-oxopyrrolidin-1-yl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H12F4N2O2/c11-9(12,15-5-1-3-7(15)17)10(13,14)16-6-2-4-8(16)18/h1-6H2 |
InChI Key |
LCWFNRHJRMSUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)C(C(N2CCCC2=O)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


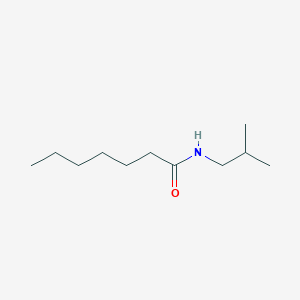
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
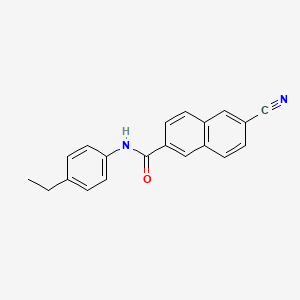
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
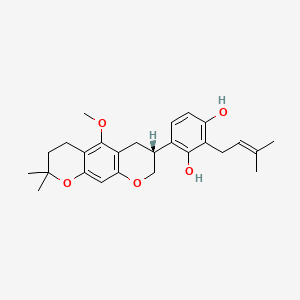
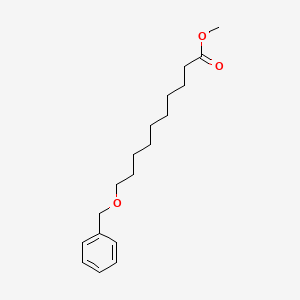
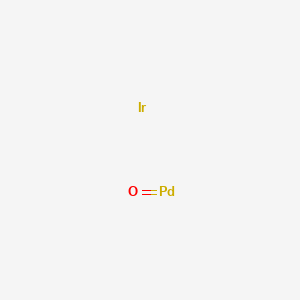
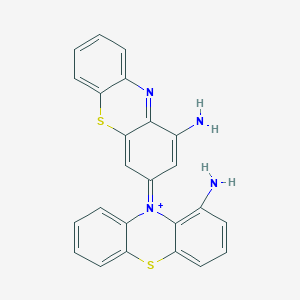
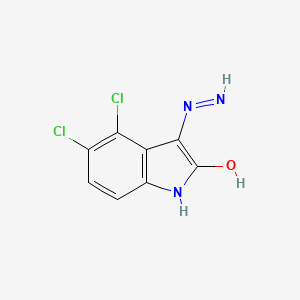
![Phenol, 4-[5-[[(3,4-dimethoxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B15161829.png)
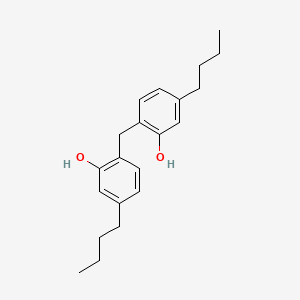
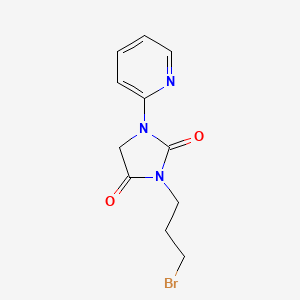
![Bicyclo[3.2.0]hept-3-en-6-one, 1,4-dimethyl-](/img/structure/B15161850.png)
phosphanium iodide](/img/structure/B15161852.png)
